2-(Cyclobutylamino)isonicotinic acid is a chemical compound with significant interest in medicinal chemistry due to its structural similarity to known pharmacological agents. It is classified under the category of amino acids and derivatives, specifically as a pyridine derivative. The compound's unique structure allows it to interact with biological systems, potentially influencing various biochemical pathways.
The compound is sourced from various chemical databases and research publications that detail its synthesis and applications. It is classified as an amino acid derivative, specifically a substituted isonicotinic acid, which is a type of pyridine carboxylic acid. Its IUPAC name is 2-(cyclobutylamino)pyridine-3-carboxylic acid, indicating its functional groups and molecular structure.
The synthesis of 2-(Cyclobutylamino)isonicotinic acid typically involves the reaction of nicotinic acid with cyclobutylamine. This process may require specific conditions such as the use of coupling agents or catalysts to facilitate the formation of the amide bond.
The molecular formula for 2-(Cyclobutylamino)isonicotinic acid is CHNO. The compound features a cyclobutyl group attached to an amino group that is further connected to an isonicotinic acid moiety.
This structural information highlights the compound's potential for various chemical interactions due to its functional groups.
2-(Cyclobutylamino)isonicotinic acid can undergo several types of chemical reactions:
The reactions yield various products depending on the specific conditions:
The mechanism of action for 2-(Cyclobutylamino)isonicotinic acid involves its interaction with specific molecular targets within biological systems. Similar compounds have demonstrated potential anti-mycobacterial activity:
The compound has a boiling point of approximately 4859±300 °C at 760 mmHg, indicating stability under certain conditions. Proper storage at low temperatures (around 4 °C) and protection from light are crucial for maintaining its integrity.
Relevant data includes its melting point, boiling point, and solubility characteristics which are crucial for practical applications in laboratory settings.
2-(Cyclobutylamino)isonicotinic acid has diverse applications in scientific research:
This compound's unique structure provides opportunities for further research into its biological effects and potential therapeutic uses across various fields.
The C2 position of isonicotinic acid (pyridine-4-carboxylic acid) exhibits distinct electronic properties due to the para-carboxylic acid group, making it challenging yet critical for selective functionalization. Classical electrophilic substitution reactions are impeded by the electron-deficient nature of the pyridine ring, necessitating innovative strategies for amino group introduction.
Direct nucleophilic aromatic substitution (SNAr) remains the primary method for conjugating cyclobutylamine to the C2 position of isonicotinic acid derivatives. This reaction typically employs activated precursors such as 2-chloro- or 2-fluoroisonicotinic acid, where the halogen serves as a leaving group. Under reflux conditions in polar aprotic solvents (e.g., DMF or NMP), cyclobutylamine displaces the halogen, yielding 2-(cyclobutylamino)isonicotinic acid. The cyclobutyl group’s ring strain enhances nucleophilicity, improving reaction kinetics compared to linear alkylamines [4] [9].
Alternative pathways leverage Zincke imine intermediates for regioselective amination. Pyridines are converted to N-arylpyridinium salts using 1-chloro-2,4-dinitrobenzene, followed by ring opening to form glutaconaldehyde derivatives. These intermediates undergo cyclobutylamine conjugation and subsequent recyclization to furnish C2-aminated products. This method enables direct functionalization from unmodified pyridines, bypassing pre-halogenation steps [5] [9].
Transition-metal catalysis addresses limitations of classical SNAr. Palladium complexes with sterically hindered phosphine ligands (e.g., XPhos or SPhos) enable Buchwald-Hartwig coupling between 2-haloisonicotinates and cyclobutylamine. Key reaction parameters include:
Table 1: Catalytic C2-Amination Optimization Data
Catalyst | Ligand | Yield (%) | Reaction Time (h) |
---|---|---|---|
Pd(OAc)₂ | XPhos | 92 | 12 |
Pd₂(dba)₃ | SPhos | 85 | 16 |
None (SNAr) | — | 45 | 48 |
Chiral phase-transfer catalysts (e.g., C₂-symmetric quaternary ammonium bromides) facilitate enantioselective alkylation when generating α-substituted amino acid derivatives, though this remains underexplored for cyclobutylamine conjugation [3]. Microwave irradiation further enhances efficiency, reducing reaction times from hours to minutes while maintaining yields >85% [4].
Solid-phase synthesis employs resin-bound isonicotinate scaffolds, typically using Wang or Rink amide linkers. Halogenated pyridines immobilized on resin undergo amination with cyclobutylamine, followed by acidolytic cleavage. Advantages include simplified purification and compatibility with automated parallel synthesis. However, the method faces limitations:
Solution-phase synthesis offers superior flexibility for scale-up. A typical sequence involves:
This approach achieves gram-scale production with >90% purity after recrystallization. Industrial-scale routes favor continuous-flow reactors for the amination step, enhancing reproducibility and throughput [1] [10].
The carboxylic acid group in 2-(cyclobutylamino)isonicotinic acid is critical for target engagement but contributes to poor bioavailability. Bioisosteres aim to retain hydrogen-bonding capacity while improving membrane permeability:
Table 2: Carboxylic Acid Bioisosteres and Activity Profiles
Bioisostere | Synthetic Route | Relative Potency (%) | LogP Change |
---|---|---|---|
Tetrazole (e.g., 12) | NaN₃/Cu(I)-catalyzed cycloaddition | 75 | +0.8 |
Sulfonamide (e.g., 14) | SO₂Cl₂/amine coupling | 40 | +1.2 |
Oxadiazolone | CDI-mediated cyclization | 65 | +0.5 |
Acyl sulfonamide | Sulfonamide activation/carboxylation | 95 | +0.3 |
Tetrazole derivatives maintain similar acidity (pKa ≈ 4.2) and hydrogen-bonding geometry but exhibit enhanced brain penetration in pharmacokinetic studies. Acyl sulfonamides demonstrate near-equivalent potency to carboxylic acids in PRMT5 inhibition assays due to isosteric mimicry of the anionic carboxylate [6] [8]. Notably, in vitro testing against Mycobacterium tuberculosis revealed alkylamino-substituted pyrazine analogs (structural relatives) show 5–10-fold potency increases over native carboxylic acids, validating bioisostere efficacy [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3